molecular formula C7H9NO3 B15352946 Tetrahydro-1H-pyrrolo[2,1-c][1,4]oxazine-1,4(3H)-dione

Tetrahydro-1H-pyrrolo[2,1-c][1,4]oxazine-1,4(3H)-dione

Cat. No.: B15352946
M. Wt: 155.15 g/mol
InChI Key: LXRVADNQIWKOAX-UHFFFAOYSA-N
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Description

Tetrahydro-1H-pyrrolo[2,1-c][1,4]oxazine-1,4(3H)-dione is a heterocyclic compound that features a fused ring system combining a pyrrole and an oxazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tetrahydro-1H-pyrrolo[2,1-c][1,4]oxazine-1,4(3H)-dione typically involves multi-step processes that include cyclization reactions. One common method involves the reaction of a suitable pyrrole derivative with an oxazine precursor under controlled conditions. For instance, the cyclization can be promoted by using acid catalysts or through thermal cyclization processes.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process might include the use of metal catalysts to facilitate the cyclization and ensure the formation of the desired product with high purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace leaving groups within the molecule. Common reagents include alkyl halides and strong bases.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.

    Substitution: Alkyl halides, sodium hydride, and other strong bases.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can lead to fully saturated compounds.

Scientific Research Applications

Chemistry: In chemistry, Tetrahydro-1H-pyrrolo[2,1-c][1,4]oxazine-1,4(3H)-dione is used as a building block for the synthesis of more complex molecules

Biology and Medicine: This compound has shown promise in medicinal chemistry, particularly as a scaffold for the development of pharmaceutical agents. Its derivatives have been investigated for their potential as anti-inflammatory, antimicrobial, and anticancer agents.

Industry: In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings, due to its stability and unique chemical properties.

Mechanism of Action

The mechanism by which Tetrahydro-1H-pyrrolo[2,1-c][1,4]oxazine-1,4(3H)-dione exerts its effects is largely dependent on its interaction with specific molecular targets. In medicinal applications, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved can vary based on the specific derivative and its intended use.

Comparison with Similar Compounds

    Pyrrolo[2,1-c][1,4]oxazine: A similar compound with a different degree of saturation.

    Tetrahydro-1H-pyrrolo[2,1-c][1,4]oxazine-3,9-dione: Another derivative with different functional groups.

Uniqueness: Tetrahydro-1H-pyrrolo[2,1-c][1,4]oxazine-1,4(3H)-dione stands out due to its specific ring structure and the potential for diverse chemical modifications. This makes it a versatile scaffold for the development of new compounds with tailored properties for various applications.

By understanding the synthesis, reactions, and applications of this compound, researchers can continue to explore its potential in advancing scientific knowledge and developing new technologies.

Properties

Molecular Formula

C7H9NO3

Molecular Weight

155.15 g/mol

IUPAC Name

6,7,8,8a-tetrahydropyrrolo[2,1-c][1,4]oxazine-1,4-dione

InChI

InChI=1S/C7H9NO3/c9-6-4-11-7(10)5-2-1-3-8(5)6/h5H,1-4H2

InChI Key

LXRVADNQIWKOAX-UHFFFAOYSA-N

Canonical SMILES

C1CC2C(=O)OCC(=O)N2C1

Origin of Product

United States

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